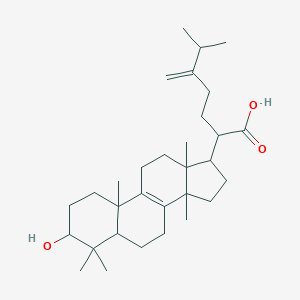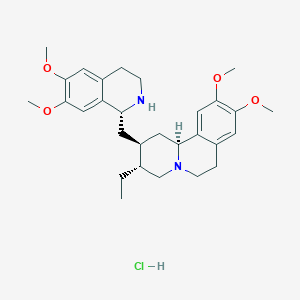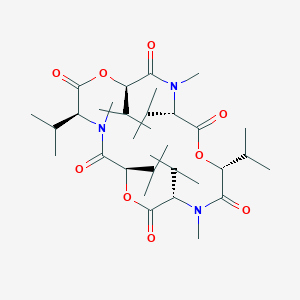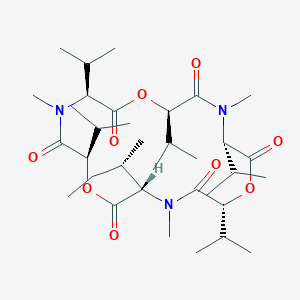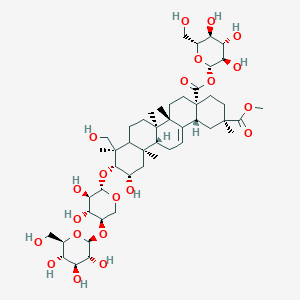
Evomonoside
Descripción general
Descripción
Evomonoside is a natural product isolated from the leaves of the plant Evodia rutaecarpa, a member of the Rutaceae family. It has been studied extensively for its potential pharmacological and medicinal properties. The compound has been found to possess anti-inflammatory, anti-oxidant, anti-cancer, and anti-diabetic activities. It has also been suggested to modulate the immune system and to have neuroprotective effects. Evomonoside has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and neurodegenerative disorders.
Aplicaciones Científicas De Investigación
Chemical Structure and Properties
Evomonoside is a cardenolide glycoside consisting of digitoxigenin having an α-L-rhamnosyl moiety attached at the O 3-position . It has a molecular formula of C29H44O8 and an average mass of 520.65490 .
Biological Activity
Evomonoside has been found to exhibit biological activity in various studies. It has been associated with gastric carcinoma and colorectal carcinoma . This suggests potential applications in cancer research and treatment.
Cardioprotective Agent
Evomonoside is classified as a cardioprotective agent . This means it has the potential to prevent damage to the heart. This could be particularly useful in the treatment of heart diseases and conditions.
Inotropic Activity
The compound has been associated with inotropic activity . Inotropic agents alter the force or energy of muscular contractions. Negatively inotropic agents weaken the force of muscular contractions. Positively inotropic agents increase the strength of muscular contraction.
Spectroscopic Data
Evomonoside has been studied for its spectroscopic data, which can provide valuable information about its structure and properties . This data can be useful in various fields of research, including chemistry and pharmacology.
Potential Applications in Pharmacology
Given its biological activity and cardioprotective properties, evomonoside may have potential applications in pharmacology. It could be used in the development of new drugs or therapies, particularly for heart conditions and certain types of cancer .
Mecanismo De Acción
Target of Action
Evomonoside is a cardenolide glycoside . Its primary target is the Na+/K±ATPase enzyme , which is responsible for maintaining the sodium and potassium gradients across the cell plasma membrane, an essential process for mammalian cell survival .
Mode of Action
Evomonoside interacts with its target, the Na+/K±ATPase enzyme, by inhibiting its function . This inhibition disrupts the sodium and potassium ion balance across the cell membrane, leading to changes in the cell’s homeostasis .
Biochemical Pathways
It is known that the inhibition of na+/k±atpase can affect various cellular processes, including signal transduction, ion transport, and cell volume regulation .
Result of Action
The inhibition of Na+/K±ATPase by evomonoside can lead to cell death, particularly in cancer cells . This is because the disruption of ion balance can trigger apoptosis, or programmed cell death . Therefore, evomonoside has potential as an anticancer agent .
Propiedades
IUPAC Name |
3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-15-23(31)24(32)25(33)26(36-15)37-18-6-9-27(2)17(13-18)4-5-21-20(27)7-10-28(3)19(8-11-29(21,28)34)16-12-22(30)35-14-16/h12,15,17-21,23-26,31-34H,4-11,13-14H2,1-3H3/t15-,17+,18-,19+,20-,21+,23-,24+,25+,26-,27-,28+,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMLFJWIKARBFW-BKKMTDGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501318097 | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Evomonoside | |
CAS RN |
508-93-0 | |
| Record name | Evomonoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Evomonoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (3β,5β)-3-[(6-deoxy-α-L-mannopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary biological activity reported for Evomonoside?
A1: Evomonoside has been identified as a cardiac glycoside with demonstrated antiherpetic activity. Specifically, it exhibits moderate activity against herpes simplex virus types I and II in inactivation assays. []
Q2: In which plant species has Evomonoside been discovered?
A2: Evomonoside has been isolated from several plant species, including:
Q3: Has the structure of Evomonoside been elucidated, and if so, what is known about it?
A4: Yes, the structure of Evomonoside has been determined using spectroscopic techniques. Although the specific spectroscopic data isn't provided in the given abstracts, studies utilizing NMR, MS, IR, and UV have confirmed its structure. [] It is characterized as a digitoxigenin derivative. [] Further details on its structure can be found in the cited research articles.
Q4: Are there any known synthetic routes to obtain Evomonoside?
A5: Yes, partial syntheses of Evomonoside have been achieved through glycosylation of cardenolides. [] This suggests the possibility of chemically synthesizing Evomonoside, which could be beneficial for obtaining larger quantities for research purposes or exploring structural modifications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



